molecular formula C8H11N3O B13008129 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one

Cat. No.: B13008129
M. Wt: 165.19 g/mol
InChI Key: ONXQLQRHTAWBQP-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with hydrazine or its derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the pyridazine ring .

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
  • 7-苄基-2,4-二氯-5,6,7,8-四氢吡啶并[3,4-D]嘧啶

Uniqueness

Compared to similar compounds, 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is unique due to its specific bicyclic structure and the presence of a methyl group at the 2-position.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one

InChI

InChI=1S/C8H11N3O/c1-11-8(12)7-2-3-9-4-6(7)5-10-11/h5,9H,2-4H2,1H3

InChI Key

ONXQLQRHTAWBQP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(CNCC2)C=N1

Origin of Product

United States

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